molecular formula C13H25BrO2 B8807621 Methyl 2-bromododecanoate CAS No. 617-60-7

Methyl 2-bromododecanoate

Cat. No.: B8807621
CAS No.: 617-60-7
M. Wt: 293.24 g/mol
InChI Key: FKUJACXGZVGADB-UHFFFAOYSA-N
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Description

Methyl 2-bromododecanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position acts as a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions. The steric hindrance from the long dodecyl chain favors an SN2 mechanism , where nucleophiles attack the electrophilic carbon from the opposite side of the bromine.

Example Reactions :

  • Hydrolysis : Reaction with aqueous hydroxide yields methyl 2-hydroxydodecanoate and HBr as a byproduct.

  • Ammonolysis : Treatment with ammonia or amines produces 2-aminododecanoate derivatives.

Conditions :

  • Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.

  • Elevated temperatures (60–80°C) improve yields.

Elimination Reactions

Under basic conditions, Methyl 2-bromododecanoate undergoes dehydrohalogenation to form alkenes. This reaction is often competitive with substitution, depending on the base strength and solvent.

Mechanism :

  • A strong base (e.g., KOH) abstracts a β-hydrogen, leading to the formation of 1-dodecene or internal alkenes via an E2 pathway .

  • Carbocation rearrangements are less likely due to the ester group’s electron-withdrawing effects .

Key Insight :
Elimination is favored in reactions with bulky bases or at higher temperatures .

Alkylation Reactions

The compound serves as an alkylating agent , transferring its dodecyl chain to nucleophiles such as thiols, amines, or enolates.

Applications :

  • Synthesis of long-chain esters or amides for surfactants or pharmaceuticals .

  • Functionalization of polymers or biomolecules via nucleophilic attack .

Example :
Reaction with sodium phenoxide forms methyl 2-phenoxydodecanoate, a potential precursor for fragrances .

Grignard Reagent Compatibility

While the ester group typically reacts with Grignard reagents, the bromine’s reactivity allows partial formation of organomagnesium intermediates under controlled conditions.

Limitations :

  • The ester may undergo nucleophilic acyl substitution, competing with bromide displacement.

  • Use of low temperatures (-20°C) and slow reagent addition minimizes side reactions.

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Mechanism :

  • Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids.

  • Products include functionalized dodecanoate derivatives with aryl or alkenyl groups.

Conditions :

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction Reactions

The bromine substituent can be reduced to a hydrocarbon chain using agents like LiAlH₄ or catalytic hydrogenation.

Example :

  • Reduction with LiAlH₄ yields dodecane and methanol as byproducts.

  • Hydrogenation (H₂/Pd) produces methyl dodecanoate.

Properties

CAS No.

617-60-7

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

methyl 2-bromododecanoate

InChI

InChI=1S/C13H25BrO2/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12H,3-11H2,1-2H3

InChI Key

FKUJACXGZVGADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Initially, α-bromolauric acid methyl ester was prepared as follows. Pure lauric acid (100 gm 0.5 mol) was dissolved in thionyl chloride (89 gm, 0.75 mol) at 55° C. under nitrogen. A large amount of hydrogen chloride gas was generated. When all the lauric acid was converted to acid chloride and there was no more HCl gas being generated after stirring for 2.5 hours, bromine (89.25 gm, 0.65 mol) was slowly added to the solution at room temperature. The reaction mixture was stirred for another 8 hours at 45° C. The reaction was then stopped by evaporating additional bromine at 80° C. by bubbling in nitrogen. The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen. Pure methanol was then added very slowly to the acid chloride solution at 0° C. The temperature was not allowed to exceed 15° C. during this process. The final crude product, α-bromolauric acid methyl ester, was washed with water several times. The final product was extracted twice with hexane. The NMR results showed that the product was completely pure. The yield of the reaction was about 98% and may be summarized as follows: ##STR7## B. Preparation of Hydroquinone Bislauric Acid Methyl Ester (2)
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89 g
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acid chloride
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89.25 g
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Hydroquinone Bislauric Acid Methyl Ester
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